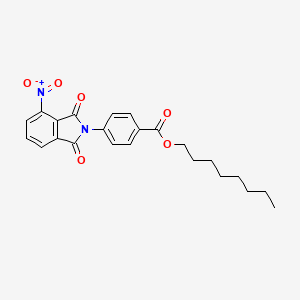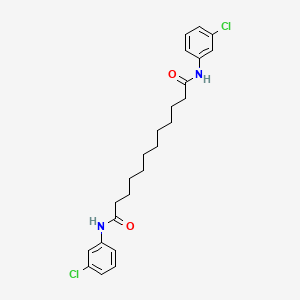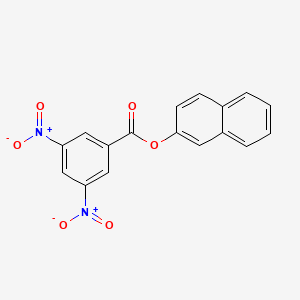![molecular formula C24H19BrN2O B15014358 2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B15014358.png)
2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides. These compounds are characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an aromatic ring. The compound features a brominated naphthalene moiety and a naphthylidene group, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-bromonaphthalene.
Formation of Acetohydrazide: Acetohydrazide is prepared by reacting acetic acid with hydrazine hydrate (NH2NH2·H2O).
Condensation Reaction: The final step involves the condensation of 4-bromonaphthalene with acetohydrazide in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the brominated naphthalene ring.
Reduction: Reduction reactions may target the hydrazide functional group, converting it to an amine.
Substitution: The bromine atom on the naphthalene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted naphthalene derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving hydrazides.
Medicine
Drug Development:
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide involves interactions with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
Naphthalene Derivatives: Compounds like 1-bromonaphthalene and 2-naphthylamine.
Hydrazides: Compounds like isoniazid and benzhydrazide.
Uniqueness
The unique combination of a brominated naphthalene ring and a naphthylidene group distinguishes this compound from other similar compounds. This structural uniqueness may impart specific chemical reactivity and biological activity.
属性
分子式 |
C24H19BrN2O |
|---|---|
分子量 |
431.3 g/mol |
IUPAC 名称 |
2-(4-bromonaphthalen-1-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C24H19BrN2O/c1-16(18-11-10-17-6-2-3-7-19(17)14-18)26-27-24(28)15-20-12-13-23(25)22-9-5-4-8-21(20)22/h2-14H,15H2,1H3,(H,27,28)/b26-16+ |
InChI 键 |
YSNFLVAADQUBOL-WGOQTCKBSA-N |
手性 SMILES |
C/C(=N\NC(=O)CC1=CC=C(C2=CC=CC=C12)Br)/C3=CC4=CC=CC=C4C=C3 |
规范 SMILES |
CC(=NNC(=O)CC1=CC=C(C2=CC=CC=C12)Br)C3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(E)-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]benzoate](/img/structure/B15014280.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B15014281.png)

![3-[(E)-{[(5-Bromopyridin-3-YL)formamido]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B15014288.png)
![(3E)-N-(2,4-dichlorophenyl)-3-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15014289.png)
![1,1'-{[Phenyl(propan-2-yl)silanediyl]diprop-1-yne-1,3-diyl}dipiperidine](/img/structure/B15014294.png)

![2,4-dichloro-6-[(E)-({4-[5-(pentan-2-yl)-1,3-benzoxazol-2-yl]phenyl}imino)methyl]phenol](/img/structure/B15014299.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]benzohydrazide](/img/structure/B15014315.png)
![O-[4-(naphthalen-2-ylcarbamoyl)phenyl] (4-bromophenyl)carbamothioate](/img/structure/B15014326.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodo-4-methylphenol](/img/structure/B15014328.png)
![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15014347.png)

![3-[(E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15014373.png)
